BenchChemオンラインストアへようこそ!

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Ruthenium anticancer prodrugs Hydrolysis kinetics Metallodrug activation

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS: 552881-02-4) is a low-molecular-weight (168.22 g/mol) fused heterocyclic compound comprising a triazole ring annulated to a thiadiazine ring, with methyl substituents at the 3- and 6-positions. The scaffold presents hydrogen-bond donor/acceptor functionality via its N- and S-atoms, establishing it as a versatile pharmacophore and N-donor ligand for metal coordination chemistry.

Molecular Formula C6H8N4S
Molecular Weight 168.22
CAS No. 552881-02-4
Cat. No. B2627255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS552881-02-4
Molecular FormulaC6H8N4S
Molecular Weight168.22
Structural Identifiers
SMILESCC1=NN2C(=NN=C2SC1)C
InChIInChI=1S/C6H8N4S/c1-4-3-11-6-8-7-5(2)10(6)9-4/h3H2,1-2H3
InChIKeyRHPUOPUXYYBHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 552881-02-4): Core Physicochemical and Structural Profile for Procurement Screening


3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS: 552881-02-4) is a low-molecular-weight (168.22 g/mol) fused heterocyclic compound comprising a triazole ring annulated to a thiadiazine ring, with methyl substituents at the 3- and 6-positions . The scaffold presents hydrogen-bond donor/acceptor functionality via its N- and S-atoms, establishing it as a versatile pharmacophore and N-donor ligand for metal coordination chemistry [1]. Its procurement value lies in its dual identity as both a bioactive scaffold progenitor and a tunable ligand system for metallodrug development.

Why Generic 3,6-Disubstituted Triazolothiadiazine Substitution Fails: Direct Comparative Evidence from Ruthenium Complex Hydrolysis and Redox Behavior


Interchanging closely related triazolothiadiazine ligands—even those differing by a single methyl group—is not permissible when the compound is intended as an N-donor ligand for metallodrug design. Direct head-to-head comparison of Ru(III) complexes bearing 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (L1) versus its 6-methyl analog (L2) reveals large-magnitude differences in hydrolysis half-life (50 vs. 110 min), Ru(III)/Ru(II) redox potential (0.31 vs. 0.28 V), and coordination regiochemistry (N11 vs. N21) [1]. Such divergent solution chemistry parameters directly impact prodrug activation kinetics and intracellular reducibility, precluding generic ligand substitution without re-optimization of the entire complex. The quantitative evidence presented below establishes the specific, non-interchangeable performance profile of the 3,6-dimethyl ligand system.

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Quantitative Differential Evidence Against the Closest Structural Analog (6-Methyl-Triazolothiadiazine) in Ruthenium(III) Complexes


Hydrolytic Activation Half-Life in Ru(III) Complexes: 3,6-Dimethyl (L1) vs. 6-Methyl (L2) Ligand

In a direct head-to-head comparison using Na[trans-RuCl₄(DMSO)(L)] complexes, the 3,6-dimethyl-substituted ligand (L1) confers a chloride hydrolysis half-life of 50 min, more than twice as fast as the 110 min observed for the 6-methyl analog (L2) under identical conditions (UV-vis spectroscopy, aqueous solution) [1]. Faster hydrolysis is associated with more rapid generation of the aquated, biologically active Ru(II) species via the 'activation by reduction' mechanism.

Ruthenium anticancer prodrugs Hydrolysis kinetics Metallodrug activation

Ru(III)/Ru(II) Redox Potential Tuning via Ligand Methyl Substitution Pattern

Cyclic voltammetry of the same Ru(III) complex pair reveals that the 3,6-dimethyl ligand (L1) shifts the Ru(III)/Ru(II) redox couple to 0.31 V, compared with 0.28 V for the 6-methyl analog (L2) [1]. This 30 mV anodic shift indicates that the 3,6-dimethyl-substituted complex is more readily reduced under intracellular conditions, consistent with the 'activation by reduction' hypothesis for NAMI-type antimetastatic agents.

Redox potential Cyclic voltammetry Intracellular reduction

Coordination Regiochemistry Divergence: Sterically Driven N-Donor Atom Selection

X-ray crystallographic analysis reveals that the 3,6-dimethyl ligand (L1) coordinates Ru(III) via the triazole N(11) atom, whereas the 6-methyl analog (L2) binds through the alternative triazole N(21) atom [1]. This regiochemical divergence is attributed to the steric influence of the additional 3-methyl group in L1, which disfavors N(21) coordination. The resulting difference in the metal–ligand bond vector alters the overall complex geometry and may affect downstream biological target interactions.

Coordination chemistry Steric effects Ligand design

Synthetic Accessibility: Documented Bench-Scale Yield for Procurement Planning

The 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine compound is accessible via a multi-step route starting from thiocarbohydrazide and chloroacetone, with an isolated yield of 53% reported for the key cyclocondensation step under mild conditions (K₂CO₃, acetonitrile, 20 °C, 20 h) . This provides a baseline for cost-of-goods estimation. While no direct comparative yield data for the 6-methyl analog were found in the same reference, the established protocol using commercially available starting materials supports procurement feasibility.

Synthetic chemistry Process yield Scale-up feasibility

Optimal Research and Industrial Deployment Scenarios for 3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 552881-02-4)


N-Donor Ligand for Ru(III) Antimetastatic Prodrug Design Requiring Tunable Hydrolysis Kinetics

The 2.2-fold faster hydrolytic activation conferred by this ligand (t₁/₂ = 50 min) relative to the 6-methyl analog (t₁/₂ = 110 min) makes 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine the ligand of choice for designing NAMI-type ruthenium complexes where rapid conversion to the aquated active species is therapeutically desirable [1]. Research groups developing next-generation antimetastatic Ru(III) agents should prioritize this ligand when the target product profile demands accelerated prodrug activation.

Redox Potential Engineering in Metallodrug Candidates via Ligand Methyl Substitution

The +30 mV anodic shift in the Ru(III)/Ru(II) couple achieved with 3,6-dimethyl substitution (0.31 V vs. 0.28 V for 6-methyl) provides a quantifiable tuning knob for intracellular reduction propensity [1]. This compound is indicated for medicinal inorganic chemistry programs where systematic optimization of the Ru(III)/Ru(II) redox window is required to match the reducing environment of specific tumor types.

Sterically Controlled Coordination Chemistry Studies Requiring Defined N-Donor Regiochemistry

The unambiguous N(11)-selective coordination mode of the 3,6-dimethyl ligand, as confirmed by X-ray crystallography, makes this compound a valuable tool for coordination chemistry investigations into steric control of metal–ligand binding geometry [1]. Procurement for structure–activity relationship (SAR) studies of triazole-thiadiazine metal complexes should specify this ligand to access the N(11)-bound structural topology.

Heterocyclic Scaffold for Analgesic/Anti-Inflammatory and Antimicrobial Derivative Synthesis

Beyond metal coordination, the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core is a recognized privileged scaffold for analgesic, anti-inflammatory, and antimicrobial activity, with SAR studies indicating that electron-withdrawing substituents at the 6-position enhance bioactivity [2]. While the 3,6-dimethyl compound itself has limited direct pharmacological characterization, it serves as a key synthetic intermediate and scaffold for further derivatization in medicinal chemistry programs targeting these therapeutic areas [3].

Quote Request

Request a Quote for 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.